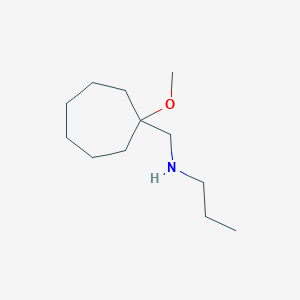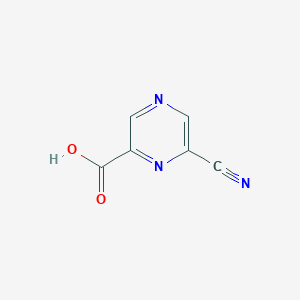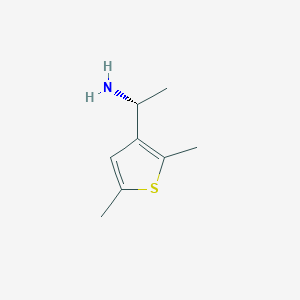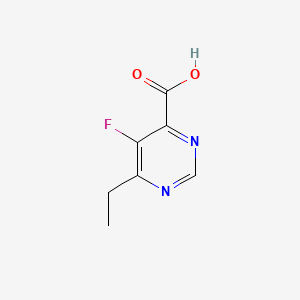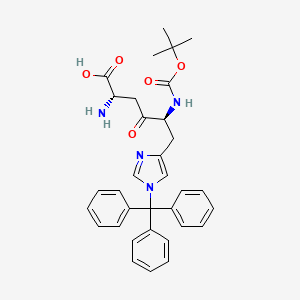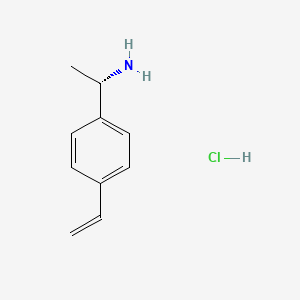
(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a vinyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-1-phenylethan-1-amine and a vinyl-containing reagent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
化学反应分析
Types of Reactions
(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学研究应用
(S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the development of biologically active compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the treatment of neurological disorders, is ongoing.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-1-(4-Vinylphenyl)ethan-1-amine hydrochloride include:
- (S)-1-Phenylethan-1-amine
- (S)-1-(4-Methylphenyl)ethan-1-amine
- (S)-1-(4-Ethylphenyl)ethan-1-amine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the vinyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC 名称 |
(1S)-1-(4-ethenylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h3-8H,1,11H2,2H3;1H/t8-;/m0./s1 |
InChI 键 |
SSWDGINDUUAPLS-QRPNPIFTSA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)C=C)N.Cl |
规范 SMILES |
CC(C1=CC=C(C=C1)C=C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


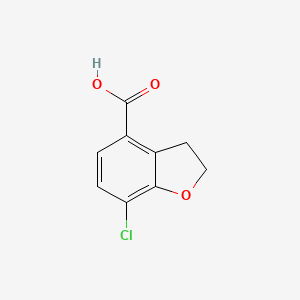
![(2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)methanamine;hydrochloride](/img/structure/B13644597.png)

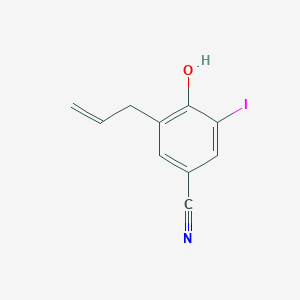
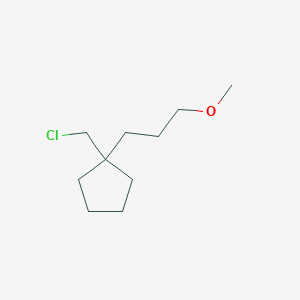
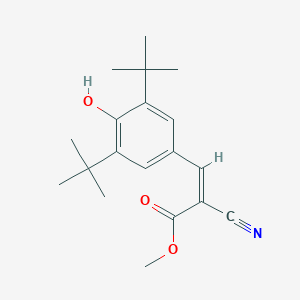
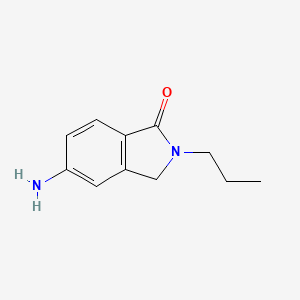
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
